Introduction: The Piperazine Carboxamide Scaffold in Modern Medicinal Chemistry
Introduction: The Piperazine Carboxamide Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Piperazine-1-carboxamide: Core Properties and Applications in Drug Development
The piperazine ring is a cornerstone of modern drug discovery, recognized for its versatile physicochemical properties and its presence in numerous FDA-approved therapeutics.[1] As a privileged scaffold, its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity, basicity, and synthetic tractability.[1] These nitrogens serve as key handles for chemical modification and as hydrogen bond acceptors, enhancing aqueous solubility and tuning interactions with biological targets.[1]
This guide focuses on a fundamental building block derived from this core structure: Piperazine-1-carboxamide . By functionalizing one of the piperazine nitrogens with a carboxamide group (a primary urea), this molecule presents a distinct set of properties. The remaining secondary amine at the N4 position provides a reactive site for further derivatization, making it an invaluable intermediate for constructing complex molecular architectures. Understanding the core properties of this scaffold is paramount for researchers aiming to leverage its potential in developing next-generation therapeutics, from antifungal agents to enzyme inhibitors. This document provides a comprehensive overview of its synthesis, characterization, and the mechanistic underpinnings of its biological activity.
Physicochemical and Structural Properties
The fundamental properties of Piperazine-1-carboxamide dictate its behavior in both chemical reactions and biological systems. The molecule is most commonly handled in its hydrochloride salt form to improve stability and handling.
Structural and Chemical Identifiers
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IUPAC Name: piperazine-1-carboxamide[2]
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Common Synonyms: 1-Piperazinecarboxamide, 1-Carbamoylpiperazine
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CAS Number: 474711-89-2 (for Hydrochloride Salt)
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PubChem Compound ID: 258192 (for Parent Base)[2]
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Molecular Formula: C₅H₁₁N₃O (Base) | C₅H₁₂ClN₃O (HCl Salt)[2]
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Molecular Weight: 129.16 g/mol (Base) | 165.62 g/mol (HCl Salt)[2]
Core Physicochemical Data
The introduction of the carboxamide group significantly alters the electronic properties of the piperazine ring compared to the parent molecule.
| Property | Value / Expected Value | Justification & Expert Insights |
| Physical Form | White to off-white solid | Typical appearance for small, polar organic molecules and their salts. |
| Melting Point | 221-224 °C (HCl Salt) | The high melting point is indicative of a stable crystalline lattice structure with strong intermolecular forces (ionic, hydrogen bonding). |
| Boiling Point | 254.5 °C at 760 mmHg (HCl Salt) | High boiling point reflects the low volatility and strong intermolecular interactions. |
| Solubility | Soluble in water and polar organic solvents | The presence of multiple hydrogen bond donors (N-H) and acceptors (N, C=O) facilitates dissolution in polar media. |
| pKa (Predicted) | pKa₁ (N4-H) ≈ 8.5-9.0; pKa₂ (N1-H) < 0 | The pKa of piperazine's secondary amine is 9.73.[3] The electron-withdrawing carboxamide group at N1 reduces the basicity of the distal N4 amine via an inductive effect. The N1 nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl. |
| LogP (Predicted) | < 0 | The high polarity from the amide group and the second amine suggests a negative octanol-water partition coefficient, indicating hydrophilicity. |
Synthesis and Purification Workflow
The synthesis of Piperazine-1-carboxamide is efficiently achieved through the reaction of piperazine with a cyanate salt. This method is a robust and common strategy for the formation of urea (carboxamide) linkages.
Rationale for Synthetic Strategy
The direct acylation of piperazine with phosgene or carbamoyl chloride is often complicated by the high reactivity of these reagents and the potential for di-acylation or polymerization. A more controlled and reliable method involves the nucleophilic attack of the piperazine amine onto an isocyanate or a cyanate salt. The use of potassium cyanate, which can be readily prepared from the thermal decomposition of urea and a potassium salt, provides a stable and easy-to-handle reagent.[4] To ensure mono-substitution, the reaction is typically performed under acidic conditions where piperazine exists as a mono-protonated salt, effectively protecting one nitrogen atom and leaving the other free to react.
Experimental Protocol: Synthesis of Piperazine-1-carboxamide
This two-step protocol first generates the cyanate reagent and then uses it for the synthesis.
Step 1: Preparation of Potassium Cyanate from Urea
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Combine 2.0 moles of urea with 1.0 mole of potassium carbonate in a ceramic beaker.[4]
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Heat the mixture on a hot plate in a fume hood to approximately 100 °C until it becomes a molten slurry.
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Increase the temperature gradually. The reaction will evolve ammonia gas as it proceeds, and the mixture will solidify around 180 °C.
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Transfer the solid to an oven and heat at ~240 °C until no further weight loss is observed, indicating the reaction is complete.[4]
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Allow the resulting solid, crude potassium cyanate, to cool to room temperature.
Step 2: Synthesis of Piperazine-1-carboxamide
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Dissolve 1.0 equivalent of piperazine in water and cool in an ice bath.
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Slowly add 1.0 equivalent of concentrated hydrochloric acid to form piperazine monohydrochloride in situ. This protonation deactivates one amine group.
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In a separate vessel, dissolve 1.1 equivalents of the prepared potassium cyanate in warm water.
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Slowly add the aqueous potassium cyanate solution to the piperazine monohydrochloride solution while stirring vigorously and maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, adjust the pH to >10 with a concentrated NaOH solution to deprotonate the N4 amine and precipitate the product.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Piperazine-1-carboxamide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While publicly available spectra for the parent compound are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (Expected):
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Piperazine Protons: The molecule is asymmetrical, so the four methylene (-CH₂-) groups are not equivalent. Protons on C2/C6 (adjacent to the carboxamide) will be deshielded compared to protons on C3/C5 (adjacent to the secondary amine). This will result in two distinct multiplets, likely in the δ 3.4-3.7 ppm (for H2/H6) and δ 2.8-3.1 ppm (for H3/H5) ranges.
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Amine/Amide Protons: Three protons attached to nitrogen are expected: one for the secondary amine (N4-H) and two for the primary amide (-CONH₂). These signals are often broad and their chemical shift is highly dependent on solvent and concentration. They are expected in the δ 1.5-3.0 ppm (N-H) and δ 5.0-7.0 ppm (-NH₂) ranges and will exchange with D₂O.
-
-
¹³C NMR (Expected):
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Piperazine Carbons: Two distinct signals for the ring carbons are expected. The carbons adjacent to the carboxamide (C2/C6) will be at a different chemical shift than those adjacent to the secondary amine (C3/C5), likely around δ 42-46 ppm.
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Carbonyl Carbon: A characteristic signal for the amide carbonyl (C=O) is expected in the highly deshielded region of δ 158-162 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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Expected Absorption Bands:
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N-H Stretching (Amide & Amine): A pair of medium-to-strong bands around 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary -NH₂ group, and a sharper, less intense band for the secondary N-H.
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C-H Stretching: Bands in the 2950-2850 cm⁻¹ region from the methylene groups of the piperazine ring.
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C=O Stretching (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group, is expected around 1660-1680 cm⁻¹ . This is a key diagnostic peak.
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N-H Bending (Amide II Band): A strong band around 1640-1590 cm⁻¹ resulting from the bending vibration of the N-H bond in the primary amide.
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Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its composition.
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Expected Fragmentation:
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Molecular Ion (M⁺): For the free base, the molecular ion peak is expected at m/z = 129 .
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Key Fragments: The most common fragmentation pathway for piperazine derivatives involves cleavage of the ring.[5] Expect to see characteristic fragments resulting from the loss of parts of the ring structure. A key fragmentation would be the alpha-cleavage adjacent to the N4 nitrogen, leading to the loss of a C₂H₄N fragment. Another prominent fragment would likely arise from the loss of the carboxamide group (-CONH₂) resulting in a peak at m/z = 85 .
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Biological Activity and Mechanism of Action
While Piperazine-1-carboxamide is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as antifungal agents. The closely related piperazine-1-carboxamidine scaffold has been studied extensively, and its mechanism of action provides a powerful model for understanding how these compounds function at a cellular level.
Antifungal Activity via Induction of Oxidative Stress
Studies on Candida albicans and Saccharomyces cerevisiae have shown that piperazine-1-carboxamidine derivatives exert their fungicidal effects by inducing a massive accumulation of endogenous Reactive Oxygen Species (ROS) .[6][7] This oxidative burst overwhelms the cell's antioxidant defenses and triggers a programmed cell death cascade known as apoptosis.
Mechanism Deep Dive:
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Mitochondrial Targeting: The compounds are believed to target the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[8]
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Mitochondrial Dysfunction: Treatment with these derivatives leads to significant mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential, altered morphology, and reduced oxygen consumption.[8]
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ROS Burst: This disruption of the electron transport chain causes a surge in the production of superoxide radicals and other ROS.
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Apoptotic Cascade: The high levels of intracellular ROS act as a trigger for apoptosis. This involves the activation of yeast metacaspases (caspase-like proteases) and is dependent on the mitochondrial fission machinery, including proteins like Fis1, Dnm1, and Mdv1.[6]
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Cell Death: The cascade culminates in DNA fragmentation and cell death, explaining the fungicidal (killing) rather than fungistatic (inhibitory) nature of the compounds.[6]
This mechanism represents a promising strategy for antifungal drug development, as targeting mitochondrial function and inducing apoptosis can be effective against drug-resistant fungal strains.
Conclusion and Future Directions
Piperazine-1-carboxamide is more than a simple chemical; it is a versatile platform for the construction of biologically active molecules. Its straightforward synthesis and the presence of a reactive secondary amine make it an ideal starting point for combinatorial library synthesis and lead optimization campaigns. The insights gained from its derivatives, particularly the potent antifungal mechanism involving mitochondrial-induced ROS production, highlight a promising avenue for addressing the critical challenge of antimicrobial resistance. Future research should focus on synthesizing and screening libraries of N4-substituted Piperazine-1-carboxamide derivatives to explore new therapeutic areas and to further elucidate the structure-activity relationships that govern their potent biological effects.
References
-
A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast. (n.d.). Oxford Academic. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperazine-1-carboximidamide. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
1-Piperazinecarboxamide | C5H11N3O | CID 258192. (n.d.). PubChem. Retrieved from [Link]
-
1-Piperazinecarboxamide Hydrochloride|CAS 474711-89-2. (n.d.). Angene. Retrieved from [Link]
-
A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. (2016). PubMed. Retrieved from [Link]
-
Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. (n.d.). ASM Journals. Retrieved from [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. Retrieved from [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]
-
Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. (2022). PubMed. Retrieved from [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (n.d.). 5Z.com. Retrieved from [Link]
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). PubMed. Retrieved from [Link]
-
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of piperazine-hydrazinocarboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI. Retrieved from [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
-
Novel piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction. (n.d.). Ben-Gurion University Research Portal. Retrieved from [Link]
-
The hydrolysis of piperazine-2,5-dione. (1966). PubMed. Retrieved from [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Publications. Retrieved from [Link]
-
Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]
-
An alternative and simple synthesis of [ 14 C]potassium cyanate. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl). (n.d.). PubChem. Retrieved from [Link]
- Process for preparing potassium cyanate from potassium hydroxide and urea. (n.d.). Google Patents.
-
Base Hydrolysis of Coordinated Acetonitrile. (n.d.). ResearchOnline@JCU. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
